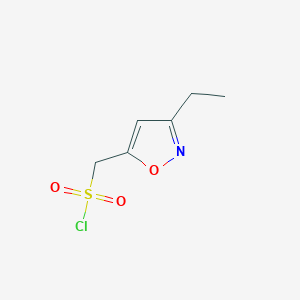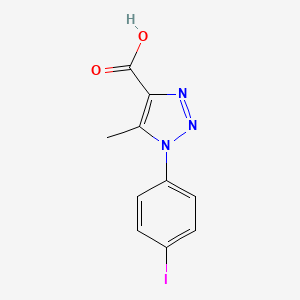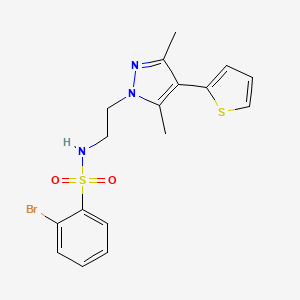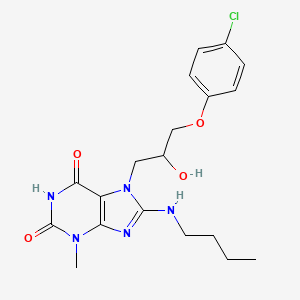
4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one, also known as EBI or Ethylbenzimidazolone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBI belongs to the class of pyrrolidinones and benzimidazoles, and its chemical formula is C19H26N2O.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
The compound "4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one" belongs to a class of chemicals that exhibit notable characteristics due to their benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological properties and are utilized in various scientific research applications, particularly in drug discovery and development. The chemical structure of this compound suggests potential interactions with biological targets, given the significance of benzimidazole and pyrrolidinone moieties in medicinal chemistry (Liu et al., 2012).
Synthetic Methods
The synthesis of benzimidazole derivatives often involves novel methodologies that allow for the construction of complex molecules with potential biological activities. For instance, a one-pot, three-component microwave-assisted synthesis method has been developed to create novel benzothiazole-containing benzimidazole derivatives, highlighting the efficiency and versatility of modern synthetic approaches in creating benzimidazole-based compounds (Bhoi et al., 2016). Similarly, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate has led to the efficient synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, demonstrating the synthetic accessibility of complex benzimidazole derivatives (Karcı & Demirçalı, 2006).
Biological Evaluation and Applications
Benzimidazole derivatives have been extensively studied for their biological activities, including antibacterial, antifungal, antitumor, and antiviral effects. For example, novel benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, as well as their antitubercular activity against Mycobacterium tuberculosis, underscoring the potential of these compounds in addressing various infectious diseases (Bhoi et al., 2016). Additionally, copper(II) complexes containing benzimidazole ligands have been explored for their molecular structures, vibrational frequencies, and cytotoxicity, indicating the role of metal complexes in enhancing the therapeutic potential of benzimidazole derivatives (Ghani & Mansour, 2011).
Mecanismo De Acción
Target of Action
The primary target of the compound 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one is the tubulin proteins . These proteins play a crucial role in cell division and are essential for the formation of the mitotic spindle, which is necessary for the segregation of chromosomes during cell division .
Mode of Action
The compound This compound interacts with its targets, the tubulin proteins, by binding to them . This binding disrupts the assembly of microtubules and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of the normal cell division process can lead to cell death.
Biochemical Pathways
The compound This compound affects the biochemical pathway of cell division. By binding to tubulin proteins and disrupting microtubule assembly, it interferes with the normal progression of the cell cycle . The downstream effects of this disruption can include cell cycle arrest and apoptosis, or programmed cell death.
Result of Action
The molecular and cellular effects of the action of This compound include the disruption of normal cell division, which can lead to cell cycle arrest and apoptosis . These effects can result in the death of rapidly dividing cells, such as cancer cells.
Propiedades
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(2-methylpropyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-4-20-15-8-6-5-7-14(15)18-17(20)13-9-16(21)19(11-13)10-12(2)3/h5-8,12-13H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBRBQFQMABWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2580212.png)



![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580218.png)



![4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2580227.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580229.png)
![Methyl (E)-4-[4-[(6-methylpyridin-2-yl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2580231.png)